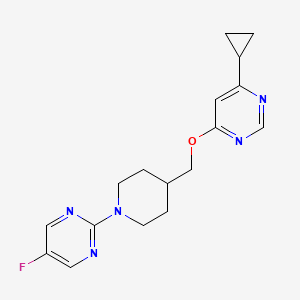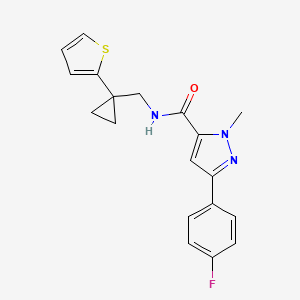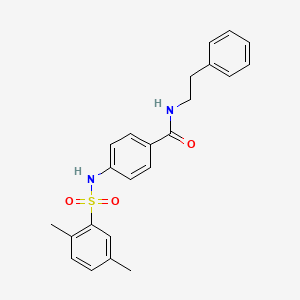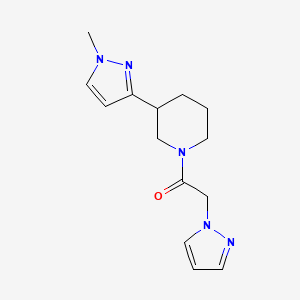
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine is a useful research compound. Its molecular formula is C17H20FN5O and its molecular weight is 329.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine typically involves multi-step organic reactions starting from readily available precursors. One common approach might include the cyclization of a precursor pyrimidine derivative, followed by functionalization reactions to introduce the piperidin-1-yl and fluoropyrimidine moieties.
Industrial Production Methods: Industrial production could leverage optimized synthetic routes developed in laboratory settings. Scaling up involves meticulous control of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound might undergo a range of chemical reactions, including:
Oxidation
Reduction
Substitution
Addition
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often involve specific temperatures and solvents to optimize reaction efficiency.
Major Products Formed: The major products vary depending on the reactions, such as hydroxylated derivatives in oxidation reactions or various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine is utilized in multiple research contexts:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for interactions with biological macromolecules.
Medicine: Potentially explored for pharmaceutical applications due to its unique structural properties.
Industry: Used in the synthesis of advanced materials and other industrial applications.
Mechanism of Action
The compound exerts its effects primarily through interactions at a molecular level:
Molecular Targets and Pathways: It may target specific enzymes or receptors, binding to active sites and either inhibiting or activating biological pathways.
Pathways Involved: The precise pathways would depend on the biological context, such as enzymatic inhibition in a pharmaceutical application or binding to DNA/RNA in genetic research.
Comparison with Similar Compounds
Compared to other pyrimidine derivatives, this compound stands out due to the incorporation of both a piperidin-1-yl group and a fluorine atom, which can significantly alter its chemical and biological properties. Some similar compounds might include:
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-chloropyrimidine
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrimidine
These related compounds provide a basis for comparative studies, helping to highlight the unique properties and applications of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine.
Properties
IUPAC Name |
2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c18-14-8-19-17(20-9-14)23-5-3-12(4-6-23)10-24-16-7-15(13-1-2-13)21-11-22-16/h7-9,11-13H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMQMWFKIOSPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2502758.png)
![2-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2502762.png)


![Ethyl 5-(2-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2502768.png)
![N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide](/img/structure/B2502771.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2502773.png)
![2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2502774.png)

![Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2502776.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(ethanesulfonyl)benzamide](/img/structure/B2502779.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2502780.png)
